Pentaethylbenzene chemical structure and molecular weight
Pentaethylbenzene chemical structure and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of pentaethylbenzene, a polysubstituted aromatic hydrocarbon. It details its chemical structure, molecular weight, and key physicochemical properties, offering valuable insights for its application in research and development.
Introduction to Pentaethylbenzene
Pentaethylbenzene is an organic compound characterized by a benzene ring substituted with five ethyl groups. Its structure renders it a subject of interest in various fields of chemical synthesis and materials science. Understanding its fundamental properties is crucial for its effective utilization.
Chemical Structure and Molecular Formula
The systematic IUPAC name for pentaethylbenzene is 1,2,3,4,5-pentaethylbenzene.[1] It consists of a central benzene ring with five ethyl (–CH₂CH₃) groups attached to adjacent carbon atoms. This substitution pattern leads to a unique steric and electronic environment on the aromatic ring.
The molecular formula for pentaethylbenzene is C₁₆H₂₆.[1][2] This formula is derived from the composition of the benzene ring (C₆H) and the five ethyl substituents (5 x C₂H₅).
Caption: 2D chemical structure of 1,2,3,4,5-pentaethylbenzene.
Molecular Weight and Physicochemical Properties
The molecular weight of a compound is a critical parameter in experimental design and analysis. The molecular weight of pentaethylbenzene has been calculated and is presented in the table below, along with other key physicochemical properties.
| Property | Value | Source |
| Molecular Weight | 218.38 g/mol | PubChem[1], GSRS[2] |
| Alternate Molecular Weight | 218.3776 g/mol | NIST[3] |
| Molecular Formula | C₁₆H₂₆ | PubChem[1], GSRS[2] |
| CAS Number | 605-01-6 | PubChem[1], NIST[3] |
| IUPAC Name | 1,2,3,4,5-pentaethylbenzene | PubChem[1] |
| Canonical SMILES | CCC1=CC(=C(C(=C1CC)CC)CC)CC | PubChem[1] |
| InChI Key | JREJWHNDQOGSQT-UHFFFAOYSA-N | PubChem[1], NIST[3] |
These properties are essential for various applications, including reaction stoichiometry, analytical method development, and safety assessments.
Synthesis and Reactivity
Polysubstituted benzenes like pentaethylbenzene are typically synthesized through electrophilic substitution reactions. The Friedel-Crafts alkylation is a common method for introducing alkyl groups onto a benzene ring. For instance, the alkylation of less substituted ethylbenzenes can lead to the formation of pentaethylbenzene as a byproduct.[4] The synthesis of such highly substituted benzenes often requires careful control of reaction conditions to achieve the desired isomer and substitution pattern.
The electron-donating nature of the five ethyl groups makes the aromatic ring of pentaethylbenzene highly activated towards further electrophilic substitution. However, the steric hindrance imposed by these bulky groups can significantly influence the regioselectivity of subsequent reactions.
Characterization Workflow
A logical workflow for the characterization of a synthesized or acquired sample of pentaethylbenzene would involve a series of analytical techniques to confirm its identity and purity.
Caption: A typical workflow for the characterization of pentaethylbenzene.
Experimental Protocols:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be employed to elucidate the precise arrangement of protons and carbon atoms, confirming the substitution pattern on the benzene ring.
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Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) would be used to determine the molecular weight and fragmentation pattern, further confirming the identity of the compound.
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Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the characteristic C-H and C=C stretching and bending vibrations associated with the aromatic ring and the ethyl substituents.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and molecular weight of pentaethylbenzene. The information presented, including its physicochemical properties and a logical characterization workflow, serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development. A thorough understanding of these fundamental aspects is paramount for the successful application of pentaethylbenzene in scientific endeavors.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11794, Pentaethylbenzene. Retrieved from [Link]1]
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Global Substance Registration System. (n.d.). PENTAETHYLBENZENE. Retrieved from [Link]2]
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National Institute of Standards and Technology. (n.d.). Pentaethylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]3]
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Butler, J. G., & Lardicci, L. (2009). Process for preparing ethylbenzene using vapor phase alkylation and liquid phase transalkylation. U.S. Patent No. 8,217,214 B2. Washington, DC: U.S. Patent and Trademark Office.[4]
